molecular formula C17H23NO3 B2730658 N-[2-hydroxy-2-(oxan-4-yl)-2-phenylethyl]cyclopropanecarboxamide CAS No. 2034591-30-3

N-[2-hydroxy-2-(oxan-4-yl)-2-phenylethyl]cyclopropanecarboxamide

Cat. No.: B2730658
CAS No.: 2034591-30-3
M. Wt: 289.375
InChI Key: IIFFEXIAOFZYCZ-UHFFFAOYSA-N
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Description

N-[2-hydroxy-2-(oxan-4-yl)-2-phenylethyl]cyclopropanecarboxamide is a complex organic compound that features a cyclopropane ring, a hydroxyl group, and a tetrahydropyran ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-hydroxy-2-(oxan-4-yl)-2-phenylethyl]cyclopropanecarboxamide typically involves multiple steps:

    Formation of the Tetrahydropyran Ring: This can be achieved through the hydrogenation of dihydropyran using a catalyst such as Raney nickel.

    Introduction of the Hydroxyl Group: The hydroxyl group can be introduced via hydroboration-oxidation of an alkene precursor.

    Formation of the Cyclopropane Ring: This step often involves the Simmons-Smith reaction, where a zinc-copper couple is used to cyclopropanate an alkene.

    Amidation: The final step involves the formation of the amide bond, typically through the reaction of a carboxylic acid derivative with an amine under dehydrating conditions.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and minimize costs. This could include the use of continuous flow reactors for hydrogenation and cyclopropanation steps, as well as the use of automated systems for precise control of reaction conditions.

Chemical Reactions Analysis

Types of Reactions

N-[2-hydroxy-2-(oxan-4-yl)-2-phenylethyl]cyclopropanecarboxamide can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to a ketone using reagents such as PCC (Pyridinium chlorochromate).

    Reduction: The amide group can be reduced to an amine using reagents like lithium aluminum hydride (LiAlH4).

    Substitution: The hydroxyl group can be substituted with other functional groups using reagents like thionyl chloride (SOCl2) to form a chloro derivative.

Common Reagents and Conditions

    Oxidation: PCC in dichloromethane (DCM) at room temperature.

    Reduction: LiAlH4 in dry ether under reflux conditions.

    Substitution: SOCl2 in the presence of a base such as pyridine.

Major Products

    Oxidation: Formation of a ketone derivative.

    Reduction: Formation of an amine derivative.

    Substitution: Formation of a chloro derivative.

Scientific Research Applications

N-[2-hydroxy-2-(oxan-4-yl)-2-phenylethyl]cyclopropanecarboxamide has several scientific research applications:

    Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting specific enzymes or receptors.

    Organic Synthesis: Its unique structure makes it a valuable intermediate in the synthesis of complex organic molecules.

    Biological Studies: It can be used in studies to understand the interactions of cyclopropane-containing compounds with biological systems.

    Industrial Applications: Potential use in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of N-[2-hydroxy-2-(oxan-4-yl)-2-phenylethyl]cyclopropanecarboxamide would depend on its specific application. In medicinal chemistry, it may act by binding to a specific enzyme or receptor, thereby modulating its activity. The cyclopropane ring can introduce strain into the molecule, which can influence its reactivity and interactions with biological targets.

Comparison with Similar Compounds

Similar Compounds

    N-(2-hydroxy-2-phenylethyl)cyclopropanecarboxamide: Lacks the tetrahydropyran ring.

    N-(2-hydroxy-2-(tetrahydro-2H-pyran-4-yl)ethyl)cyclopropanecarboxamide: Lacks the phenyl group.

Uniqueness

The presence of both the tetrahydropyran ring and the phenyl group in N-[2-hydroxy-2-(oxan-4-yl)-2-phenylethyl]cyclopropanecarboxamide makes it unique. This combination of functional groups can result in distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

IUPAC Name

N-[2-hydroxy-2-(oxan-4-yl)-2-phenylethyl]cyclopropanecarboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H23NO3/c19-16(13-6-7-13)18-12-17(20,14-4-2-1-3-5-14)15-8-10-21-11-9-15/h1-5,13,15,20H,6-12H2,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IIFFEXIAOFZYCZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C(=O)NCC(C2CCOCC2)(C3=CC=CC=C3)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H23NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

289.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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